Welcome to the BenchChem Online Store!
molecular formula C8H10N2O B085514 1-Methyl-3-phenylurea CAS No. 1007-36-9

1-Methyl-3-phenylurea

Cat. No. B085514
M. Wt: 150.18 g/mol
InChI Key: SQBHGDSDVWCPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04233303

Procedure details

To a solution of 38 g (0.44 mol) of cyanacetic acid, 200 ml of acetic anhydride and 200 ml of acetic acid was added 60 g of 1-methyl-3-phenylurea. The solution was stirred at 90°-100° C. for some hours. After cooling, 65.5 g of 1-cyanoaceto-1-methyl-3-phenylurea (XV) was filtered off (mp 180° C). This was dissolved in 3 1 of boiling ethanol and 10 ml of 10% soda solution was added. After cooling and filtration, the filtrate was evaporated and the crystals were washed with ethanol. Yield 46.7 g (XVI) NMR.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](CC(O)=O)#[N:2].C(O[C:11](=[O:13])[CH3:12])(=O)C.[CH3:14][NH:15][C:16]([NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:17]>C(O)(=O)C>[NH2:2][C:1]1[N:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:16](=[O:17])[N:15]([CH3:14])[C:11](=[O:13])[CH:12]=1

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
60 g
Type
reactant
Smiles
CNC(=O)NC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at 90°-100° C. for some hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
65.5 g of 1-cyanoaceto-1-methyl-3-phenylurea (XV) was filtered off (mp 180° C)
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in 3 1 of boiling ethanol and 10 ml of 10% soda solution
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
WASH
Type
WASH
Details
the crystals were washed with ethanol

Outcomes

Product
Name
Type
Smiles
NC1=CC(N(C(N1C1=CC=CC=C1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.